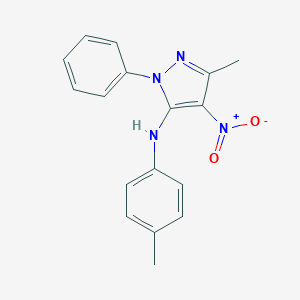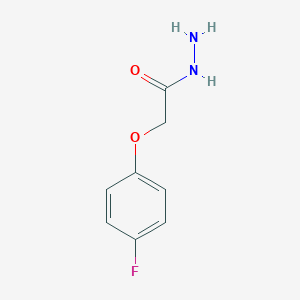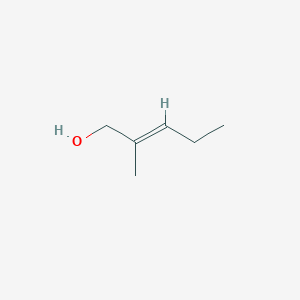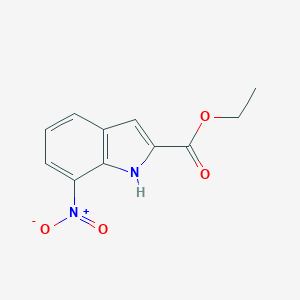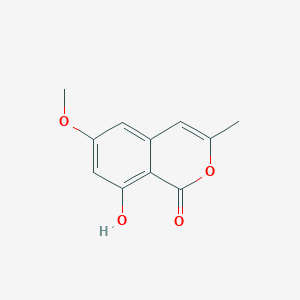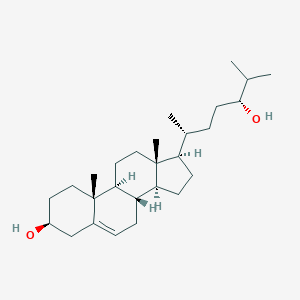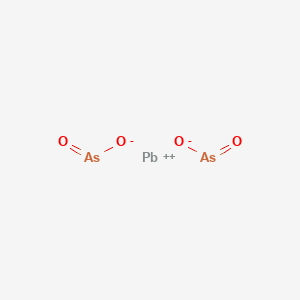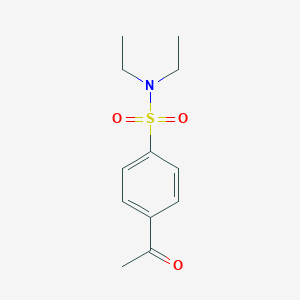
4-acetyl-N,N-diethylbenzenesulfonamide
Übersicht
Beschreibung
4-Acetyl-N,N-diethylbenzenesulfonamide (4-AEDBS) is an organic compound with a molecular formula of C14H21NO3S. It is a synthetic compound that has been studied for its potential applications in scientific research. 4-AEDBS is a sulfonamide derivative of the aromatic compound diethylbenzene, and is of interest due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Pharmacological Potential
4-acetyl-N,N-diethylbenzenesulfonamide serves as a precursor in the synthesis of various heterocyclic compounds. It is condensed with dimethylformamide dimethy-lacetal (DMF-DMA) to yield enaminones, which further react with different reagents to produce a range of derivatives including pyrazoles, triazolopyrimidine, imidazopyridine, and others. These compounds align with the sulfonamide pharmacophore, acting as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest that some of these synthesized compounds could be suitable COX-2 inhibitors with potential for further modification (Hassan, 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives, such as 4-phthalimidobenzenesulfonamide derivatives, have been synthesized and evaluated for inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds, confirmed through spectral and elemental analyses, have shown high selectivity against AChE. Molecular docking studies provide insights into their potential as inhibitors, suggesting applications in therapeutic treatments for conditions like Alzheimer's disease (Soyer et al., 2016).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, synthesized from 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, have shown promise as antimicrobial and antiproliferative agents. These compounds, featuring various biologically active moieties like thiazoles and imidazo[2,1-b]thiazole, have been screened for cytotoxic activity against human cell lines and exhibit significant antimicrobial activity. Molecular docking studies have helped in understanding their mode of action as inhibitors against specific enzyme active sites (Abd El-Gilil, 2019).
Synthesis of N-Glycosyl Amides
In carbohydrate research, N-glucosyl-2,4-dinitrobenzenesulfonamide, prepared from N-acetyl-d-glucosamine and 2,4-dinitrobenzenesulfonyl chloride, facilitates the synthesis of N-glucosylamides from thioacids. These reactions are notable for their efficiency, being carried out at room temperature and completed in a short time (Talan, Sanki, & Sucheck, 2009).
Safety and Hazards
The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Mode of Action
It is known that the compound can react readily with different reagents to yield various derivatives .
Biochemical Pathways
The compound is known to react with dimethylformamide dimethylacetal (DMF-DMA) to yield an enaminone, which can further react with different reagents to give a variety of heterocyclic compounds .
Eigenschaften
IUPAC Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAHYQTIYWBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353739 | |
| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1658-97-5 | |
| Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-acetyl-N,N-diethylbenzenesulfonamide lend itself to the synthesis of diverse heterocyclic compounds?
A: this compound possesses an acetyl group making it a suitable starting material for synthesizing various heterocycles. [] The acetyl group can undergo condensation reactions with difunctional nucleophiles like hydrazines, amidines, and guanidines, leading to the formation of pyrazoles, triazoles, and pyrimidines, respectively. Additionally, the presence of the sulfonamide moiety allows for further structural modifications and potential interactions with biological targets. This versatility makes this compound a valuable precursor in synthesizing libraries of heterocyclic compounds with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






